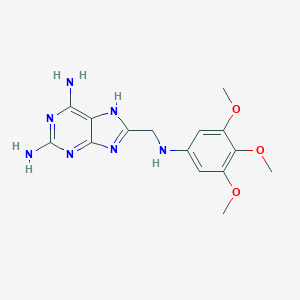
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a trimethoxyphenylamine under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted purine compounds .
科学的研究の応用
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also induce apoptosis through pathways involving lysosomes and mitochondria .
類似化合物との比較
Similar Compounds
8-Methyl-1H-purine-2,6-diamine: This compound shares a similar purine core but differs in its substituents.
1H-Purine-2,6-dione: Another related compound with a different functional group arrangement.
Uniqueness
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group contributes to its potential therapeutic applications and its ability to interact with various molecular targets .
特性
CAS番号 |
156698-69-0 |
|---|---|
分子式 |
C15H19N7O3 |
分子量 |
345.36 g/mol |
IUPAC名 |
8-[(3,4,5-trimethoxyanilino)methyl]-7H-purine-2,6-diamine |
InChI |
InChI=1S/C15H19N7O3/c1-23-8-4-7(5-9(24-2)12(8)25-3)18-6-10-19-11-13(16)21-15(17)22-14(11)20-10/h4-5,18H,6H2,1-3H3,(H5,16,17,19,20,21,22) |
InChIキー |
VOUIYXLUJHGZHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
Key on ui other cas no. |
156698-69-0 |
同義語 |
8-[[(3,4,5-trimethoxyphenyl)amino]methyl]-7H-purine-2,6-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















